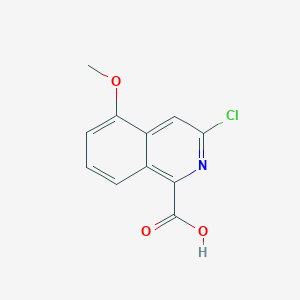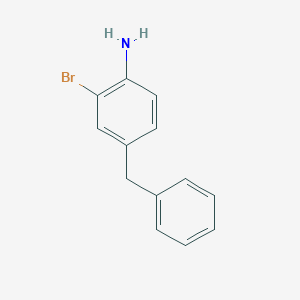![molecular formula C16H19NO3SSi B13894618 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is a synthetic organic compound with the molecular formula C16H19NO3SSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of 3-(2-Trimethylsilylethynyl)quinoline, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The quinoline ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include reduced quinoline derivatives.
科学研究应用
Chemistry
In chemistry, [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced stability and performance.
作用机制
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is unique due to the presence of the trimethylsilylethynyl group, which enhances its stability and lipophilicity. This modification can improve the compound’s bioavailability and interaction with biological targets, making it a valuable tool in drug discovery and development.
属性
分子式 |
C16H19NO3SSi |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C16H19NO3SSi/c1-21(18,19)20-12-15-13(9-10-22(2,3)4)11-17-16-8-6-5-7-14(15)16/h5-8,11H,12H2,1-4H3 |
InChI 键 |
CCXHLXSBSPRKNS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
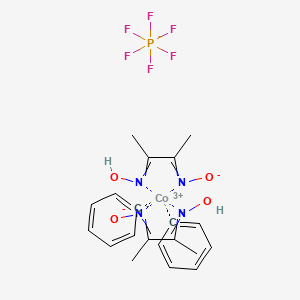
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
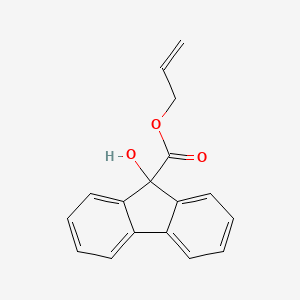

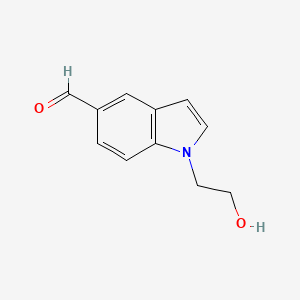

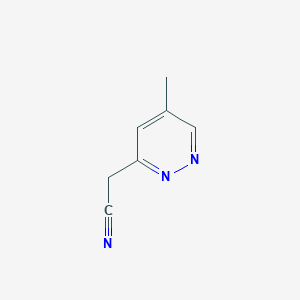
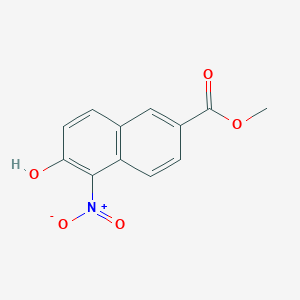
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
